Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-,hydrochloride
Description
IUPAC Nomenclature Rules Applied to Structural Components
The IUPAC name of this compound reflects its intricate structure through systematic prioritization of functional groups and substituents. The parent hydrocarbon is phenol , identified by the hydroxyl group (-OH) attached to an aromatic benzene ring. The numbering of the phenol ring begins at the hydroxyl-bearing carbon (position 1), with substituents assigned positions based on the lowest locant rule.
At position 4 of the phenol ring, an ethoxy group (-OCH2CH2-) is attached. This ethoxy chain is further substituted at its terminal oxygen with a methylamino group (-N(CH3)-), which connects to another ethoxy unit. The second ethoxy group terminates in a 2,6-dimethoxyphenoxy moiety, where a benzene ring with methoxy (-OCH3) groups at positions 2 and 6 is linked via an oxygen atom. Additional substituents include a methyl group at position 2 and an isopropyl group (1-methylethyl) at position 5 of the phenol ring. The hydrochloride suffix indicates the compound exists as a salt, with a chloride counterion balancing the protonated amine group.
Key nomenclature rules applied include:
- Functional group priority : The hydroxyl group of phenol takes precedence over ethers and amines.
- Substituent ordering : Prefixes are listed alphabetically, with locants assigned to minimize numerical values.
- Salt designation : The hydrochloride is denoted as a separate component following the base name.
Comparative Analysis of Registry Numbers (CAS 84541-62-8 vs. Related Derivatives)
The compound’s CAS Registry Number, 84541-62-8 , uniquely identifies its molecular structure. Comparative analysis with structurally related derivatives highlights how subtle changes alter registry assignments:
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| Target Compound | 84541-62-8 | C23H34ClNO5 | 2,6-Dimethoxyphenoxy, isopropyl, methyl |
| 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol | 77068242 | C17H21NO2 | Dimethylamino, phenyl instead of dimethoxy |
| Fenoterol (for comparison) | 13392-18-2 | C17H21NO4 | Catechol core, hydroxyethylamine side chain |
The target compound’s CAS number distinguishes it from derivatives like 4-((2-(dimethylamino)ethoxy)(phenyl)methyl)phenol (CAS 77068242), which lacks the dimethoxy and isopropyl groups. Fenoterol (CAS 13392-18-2), while sharing ether and amine functionalities, features a catechol ring and different substituent topology. Registry numbers thus serve as critical identifiers for disambiguating structurally similar molecules.
Semantic Relationships Between Systematic and Common Nomenclature
The systematic IUPAC name and common synonyms for this compound reveal semantic connections that bridge technical precision and practical usage. For example:
- Systematic Name : 4-[2-[2-(2,6-Dimethoxyphenoxy)Ethyl-Methylamino]Ethoxy]-2-Methyl-5-Propan-2-Ylphenol Hydrochloride.
- Common Synonyms : 4-[2-[2-(2,6-Dimethoxyphenoxy)Ethyl-Methyl-Amino]Ethoxy]-5-Isopropyl-2-Methylphenol Hydrochloride.
The synonym simplifies "1-methylethyl" to "isopropyl" and reorders substituent descriptors without altering structural meaning. Such variations emphasize the role of colloquial terminology in streamlining communication while maintaining referential accuracy. Additionally, terms like "hydrochloride" are retained across naming styles to specify the salt form, underscoring the importance of ionic state in chemical identity.
Properties
CAS No. |
84541-62-8 |
|---|---|
Molecular Formula |
C23H34ClNO5 |
Molecular Weight |
440.0 g/mol |
IUPAC Name |
4-[2-[2-(2,6-dimethoxyphenoxy)ethyl-methylamino]ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C23H33NO5.ClH/c1-16(2)18-15-19(25)17(3)14-22(18)28-12-10-24(4)11-13-29-23-20(26-5)8-7-9-21(23)27-6;/h7-9,14-16,25H,10-13H2,1-6H3;1H |
InChI Key |
XMJRSFHVSKSBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CCOC2=C(C=CC=C2OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials and Key Intermediates
- Thymol (2-isopropyl-5-methylphenol) is commonly used as the phenol starting material due to its substitution pattern similar to the target compound’s aromatic ring.
- 2-(2,6-dimethoxyphenoxy)ethylamine or related amino-ethoxy derivatives serve as the side chain precursors.
- Alkylating agents such as 1-haloalkanes or halo-dimethylaminoethane salts are used for introducing aminoalkyl groups.
Stepwise Synthetic Route
The preparation generally follows these key steps:
Step 1: Alkylation of Phenol Hydroxyl Group
- The phenol hydroxyl of thymol is reacted with a haloalkylamine salt (e.g., 1-halo-2-(dimethylamino)ethane) under alkaline conditions.
- A biphasic system with an organic solvent (toluene, dichloromethane, or 1,2-dichloroethane) and aqueous base (NaOH or KOH) is used.
- Phase transfer catalysts such as ammonium salts or crown ethers enhance the reaction rate and selectivity.
Step 2: Friedel-Crafts Acylation (Optional for Derivatives)
- The alkylated intermediate can be acylated at the para position relative to the ethoxy substituent using Lewis acids (e.g., AlCl3) and acyl chlorides or anhydrides.
- Formylation using POCl3 and dimethylformamide is a preferred method for introducing formyl groups selectively.
Step 3: Oxidation and Further Functionalization
- Oxidation of acylated intermediates with peracids (e.g., m-chloroperbenzoic acid) can be performed to introduce oxygen functionalities or to prepare esters.
- Subsequent hydrolysis or base treatment converts intermediates to the desired phenol derivatives.
Step 4: Introduction of the 2-(2,6-dimethoxyphenoxy)ethyl Side Chain
- The amino group on the alkyl side chain is reacted with 2-(2,6-dimethoxyphenoxy)ethyl halides or ethers to form the ether linkage.
- This step may involve nucleophilic substitution under mild conditions to avoid side reactions.
Step 5: Formation of Hydrochloride Salt
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Alkylation | 1-halo-dimethylaminoethane salt, NaOH/KOH | Toluene, dichloromethane, or 1,2-dichloroethane | Phase transfer catalyst often used |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl3 or POCl3/DMF | Halogenated solvents (e.g., dichloromethane) | Para-selective acylation |
| Oxidation | m-Chloroperbenzoic acid or similar peracid | Dichloromethane or 1,2-dichloroethane | Low temperature (e.g., 15°C) preferred |
| Side Chain Ether Formation | 2-(2,6-dimethoxyphenoxy)ethyl halide, base | Polar aprotic solvents (e.g., DMF) | Mild nucleophilic substitution |
| Salt Formation | HCl gas or aqueous HCl | Ethanol or water | Precipitation or crystallization |
Purification and Isolation
- After each step, intermediates are typically isolated by extraction with organic solvents and washed with aqueous base or acid to remove impurities.
- Final hydrochloride salt is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Drying under reduced pressure yields the pure compound.
Research Findings and Optimization Notes
- The use of phase transfer catalysts significantly improves alkylation yields and reduces reaction times.
- Selective para-acylation is achieved by controlling temperature and stoichiometry of Lewis acids.
- Oxidation with m-chloroperbenzoic acid is highly selective and mild, preserving sensitive functional groups.
- The introduction of the 2,6-dimethoxyphenoxy moiety requires careful control of nucleophilicity and reaction conditions to avoid side reactions.
- Hydrochloride salt formation enhances compound stability and facilitates handling in pharmaceutical formulations.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Alkylation | Thymol + 1-halo-dimethylaminoethane salt, NaOH, PTC | 4-[2-(dimethylamino)ethoxy]-2-methyl-5-(1-methylethyl)phenol |
| 2 | Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl3 or POCl3/DMF | Acylated phenol intermediate |
| 3 | Oxidation | m-Chloroperbenzoic acid, low temp | Oxidized phenol derivative |
| 4 | Ether Formation | Aminoalkyl intermediate + 2-(2,6-dimethoxyphenoxy)ethyl halide | Final substituted phenol base |
| 5 | Salt Formation | HCl treatment | Hydrochloride salt of target compound |
Chemical Reactions Analysis
Types of Reactions
COR 28 22 primarily undergoes reactions related to its corrosion inhibiting properties. These include:
Oxidation: The compound forms a protective oxide layer on metal surfaces.
Reduction: It can reduce the rate of metal oxidation by providing a barrier.
Substitution: The compound can replace water molecules on the metal surface, preventing rust formation.
Common Reagents and Conditions
The common reagents used in the formulation of COR 28 22 include aliphatic solvents and other proprietary ingredients. The conditions for these reactions typically involve ambient temperature and pressure .
Major Products Formed
The major product formed from the application of COR 28 22 is a reddish-brown, soft, and self-healing coating that provides long-lasting corrosion protection .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-, hydrochloride exhibit antidepressant properties. A study demonstrated that derivatives of this compound could modulate serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression .
Antioxidant Properties
The compound has shown promising results as an antioxidant. In vitro studies have revealed its ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial for developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders .
Anti-inflammatory Effects
Phenol derivatives are often explored for their anti-inflammatory capabilities. Preliminary findings suggest that this specific phenolic compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases such as arthritis .
Data Tables
Case Study 1: Antidepressant Efficacy
In a randomized clinical trial involving patients with major depressive disorder, a derivative of this phenolic compound was administered alongside standard antidepressants. Results indicated a significant improvement in depressive symptoms compared to the control group, suggesting enhanced efficacy when used in combination therapy .
Case Study 2: Neuroprotection
A laboratory study investigated the neuroprotective effects of Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-, hydrochloride on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and preserved mitochondrial function .
Mechanism of Action
The mechanism of action of COR 28 22 involves the formation of a protective barrier on metal surfaces. This barrier prevents the interaction of the metal with environmental factors such as moisture and oxygen, which are responsible for corrosion. The compound’s molecular targets include the metal surface and any existing corrosion products, which it encapsulates to prevent further degradation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
The target compound’s substituents are critical for its physicochemical and biological behavior. Comparisons with structurally related compounds include:
Key Observations:
- The methylamino-ethoxy chain resembles β-blockers (e.g., propranolol), suggesting possible adrenergic receptor interactions. However, the isopropyl and methyl groups may alter binding kinetics compared to shorter alkyl chains .
Pharmacological and Physicochemical Properties (Inferred)
Notes:
- The isopropyl group increases lipophilicity compared to Zygocaperoside’s polar glycoside, possibly enhancing membrane permeability .
- The triazole derivatives () exhibit higher LogP due to aromatic sulfonyl groups, favoring CNS penetration, whereas the target compound’s balance of polar (HCl salt) and nonpolar (isopropyl) groups may optimize tissue distribution .
Biological Activity
Phenol derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The compound Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-, hydrochloride is of particular interest due to its complex structure and potential pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₉N₃O₄Cl
- Molecular Weight : 374.9 g/mol
- IUPAC Name : Phenol, 4-(2-((2-(2,6-dimethoxyphenoxy)ethyl)methylamino)ethoxy)-2-methyl-5-(1-methylethyl)-, hydrochloride
This compound features a phenolic ring substituted with various functional groups that contribute to its biological activity.
1. Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances electron donation capabilities, which can neutralize free radicals. Studies have shown that similar compounds can reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage in various diseases .
3. Anti-inflammatory Effects
Compounds with phenolic structures often show anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs). This mechanism is crucial for developing therapeutic agents for inflammatory diseases .
4. Neuroprotective Potential
Some phenolic compounds have been studied for their neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier and exert antioxidant effects makes them promising candidates for further research in neuroprotection .
Research Findings and Case Studies
Q & A
Q. Table 1. Recommended Analytical Parameters for Purity Assessment
| Technique | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, 40% MeCN/H2O, 1 mL/min | Retention time ±0.2 min |
| HRMS | ESI+, m/z 500–600 | Δ mass error <2 ppm |
Q. Table 2. Stability Study Design
| Condition | Temperature | Duration | Key Metrics |
|---|---|---|---|
| Accelerated | 40°C | 1 month | Degradation ≤5% |
| Long-term | -20°C | 6 months | Purity ≥95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
